

An In-Depth Technical Guide to the Physical and Chemical Properties of Trimethoprim

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Compound of Interest

Compound Name: Trimethoprim-13C3

Cat. No.: B564383

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim is a synthetic aminopyrimidine antibiotic that functions as a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR).[1] Its primary therapeutic application is in the treatment of urinary tract infections, both as a monotherapy and in combination with sulfamethoxazole, with which it exhibits a synergistic effect.[1] A thorough understanding of its physical and chemical properties is paramount for its effective formulation, development of new drug delivery systems, and for ensuring its quality and stability in pharmaceutical preparations. This guide provides a comprehensive overview of the core physicochemical characteristics of Trimethoprim, detailed experimental protocols for their determination, and visual representations of its mechanism of action and synthesis.

Physicochemical Properties

The physical and chemical properties of Trimethoprim are summarized in the tables below, providing a quantitative basis for its characterization.

Table 1: General and Physical Properties of Trimethoprim

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₈ N ₄ O ₃	[2]
Molecular Weight	290.32 g/mol	[2]
Appearance	White or yellowish-white crystalline powder	[2]
Melting Point	199-203 °C	[3]
pKa	7.12	
LogP	0.91	[1]

Table 2: Solubility of Trimethoprim in Various Solvents

Solvent	Solubility	Temperature (°C)	Reference
Water	Very slightly soluble	25	[2]
Ethanol	Slightly soluble	25	[2]
Chloroform	Slightly soluble	25	[2]
Acetone	Slightly soluble	25	[2]
Glacial Acetic Acid	Freely soluble	Not Specified	[2]
DMSO	~58 mg/mL	Not Specified	
Dimethylformamide	~13 mg/mL	Not Specified	

Table 3: Spectroscopic Data of Trimethoprim

Spectroscopic Technique	Key Absorption/Chemical Shifts	Solvent	Reference
UV-Vis	λ_{max} : 287 nm	Methanol	
FTIR (KBr pellet)	Key peaks (cm^{-1}): 3469, 3317 (N-H stretching); 1635 (C=N stretching); 1596 (C=C stretching)	KBr	
^1H NMR	δ (ppm): 3.65 (s, 2H), 3.75 (s, 6H), 3.80 (s, 3H), 5.65 (br s, 2H), 6.25 (br s, 2H), 6.60 (s, 2H), 7.55 (s, 1H)	DMSO- d_6	
^{13}C NMR	δ (ppm): 34.0, 55.8, 60.3, 83.9, 105.9, 136.9, 152.8, 156.2, 162.4	DMSO- d_6	

Experimental Protocols

This section provides detailed methodologies for the determination of the key physical and chemical properties of Trimethoprim.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a solid Trimethoprim sample.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)
- Mortar and pestle

- Spatula

Procedure:

- Ensure the Trimethoprim sample is dry and finely powdered. If necessary, grind the sample using a mortar and pestle.
- Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.
- Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
- Place the loaded capillary tube into the heating block of the melting point apparatus.
- If the approximate melting point is known, heat the block rapidly to about 10-15°C below the expected melting point.
- Reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
- Observe the sample through the magnifying lens.
- Record the temperature at which the first droplet of liquid appears (the onset of melting).
- Record the temperature at which the entire sample has completely melted (the clear point).
- The melting point is reported as the range between the onset and clear point temperatures.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of Trimethoprim.

Apparatus and Reagents:

- Potentiometer with a glass pH electrode and a reference electrode
- Burette

- Magnetic stirrer and stir bar
- Beaker
- Standardized 0.1 M hydrochloric acid (HCl) solution
- Standardized 0.1 M sodium hydroxide (NaOH) solution
- Potassium chloride (KCl)
- Deionized water
- Trimethoprim sample

Procedure:

- Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
- Accurately weigh a known amount of Trimethoprim and dissolve it in a suitable solvent mixture (e.g., water-methanol) to a final concentration of approximately 1 mM.
- Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).
- Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.
- If the substance is a base, titrate with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.
- Add the titrant in small increments (e.g., 0.1 mL) and record the pH reading after each addition, allowing the reading to stabilize.
- Continue the titration well past the equivalence point.
- Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis).
- Determine the equivalence point from the inflection point of the titration curve. The pKa is the pH at the half-equivalence point.

Solubility Determination (Equilibrium Method)

Objective: To determine the solubility of Trimethoprim in a specific solvent at a given temperature.

Apparatus and Reagents:

- Constant temperature shaker or water bath
- Screw-capped vials
- Analytical balance
- UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 μm)
- Trimethoprim sample
- Solvent of interest

Procedure:

- Prepare a series of standard solutions of Trimethoprim of known concentrations in the chosen solvent.
- Measure the absorbance of the standard solutions at the λ_{max} of Trimethoprim (e.g., 287 nm in methanol) using a UV-Vis spectrophotometer and construct a calibration curve.
- Add an excess amount of Trimethoprim to a vial containing a known volume of the solvent.
- Seal the vial and place it in a constant temperature shaker or water bath set to the desired temperature.
- Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the suspension to settle.

- Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
- Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
- Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer.
- Use the calibration curve to determine the concentration of Trimethoprim in the diluted solution and calculate the solubility in the original saturated solution.

Spectroscopic Analysis

Objective: To obtain the UV-Vis absorption spectrum of Trimethoprim.

Apparatus and Reagents:

- UV-Vis spectrophotometer
- Quartz cuvettes
- Volumetric flasks and pipettes
- Methanol (spectroscopic grade)
- Trimethoprim sample

Procedure:

- Prepare a stock solution of Trimethoprim in methanol of a known concentration (e.g., 100 $\mu\text{g/mL}$).
- From the stock solution, prepare a dilute solution (e.g., 10 $\mu\text{g/mL}$) in methanol.
- Fill a quartz cuvette with methanol to be used as a blank.
- Place the blank cuvette in the spectrophotometer and record the baseline from 200 to 400 nm.

- Rinse the cuvette with the Trimethoprim solution and then fill it with the solution.
- Place the sample cuvette in the spectrophotometer and scan the absorbance from 200 to 400 nm.
- Determine the wavelength of maximum absorbance (λ_{max}).

Objective: To obtain the infrared spectrum of solid Trimethoprim.

Apparatus and Reagents:

- FTIR spectrometer
- Agate mortar and pestle
- KBr pellet press kit
- Potassium bromide (KBr), IR grade, dried
- Trimethoprim sample, dried

Procedure:

- Place approximately 1-2 mg of the dried Trimethoprim sample and 100-200 mg of dried KBr powder in an agate mortar.
- Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the mixture into the die of the KBr pellet press.
- Assemble the press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
- Record the background spectrum (air).

- Record the spectrum of the KBr pellet containing the Trimethoprim sample over the range of 4000-400 cm^{-1} .

Objective: To obtain the ^1H and ^{13}C NMR spectra of Trimethoprim for structural elucidation.

Apparatus and Reagents:

- NMR spectrometer (e.g., 300 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., DMSO- d_6)
- Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
- Trimethoprim sample

Procedure:

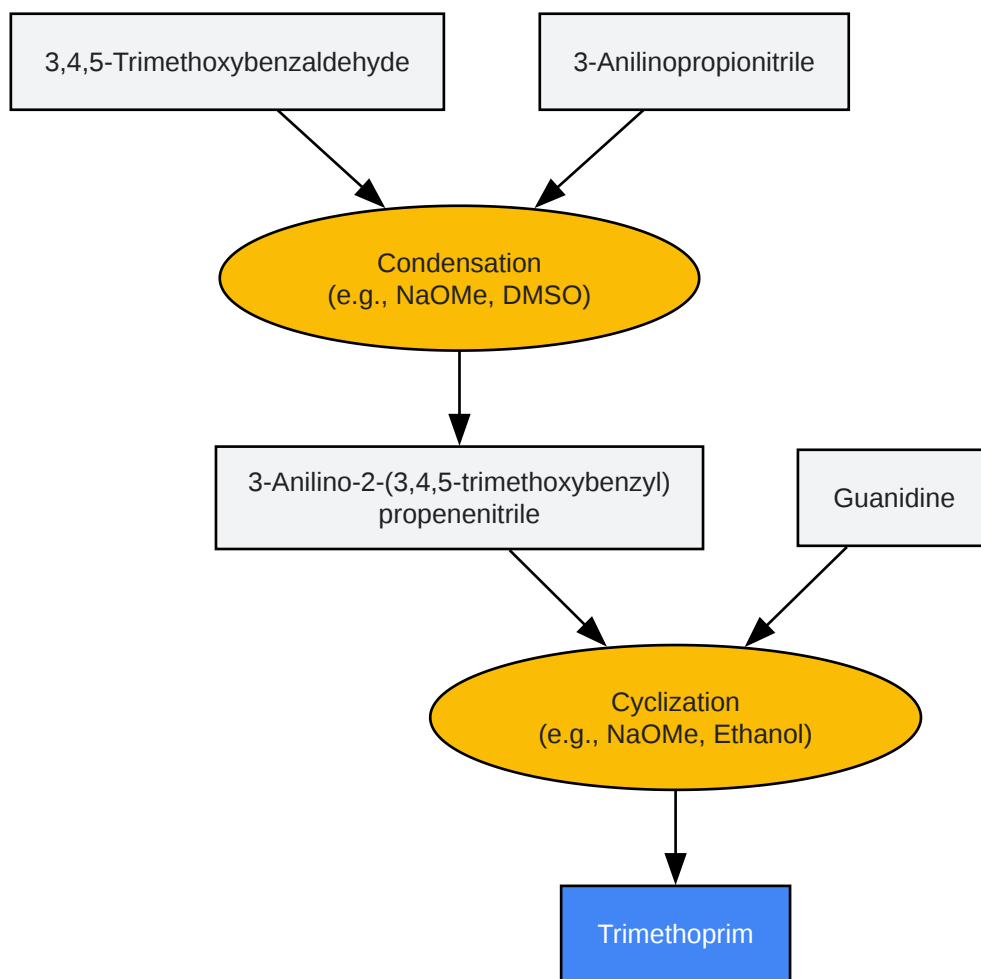
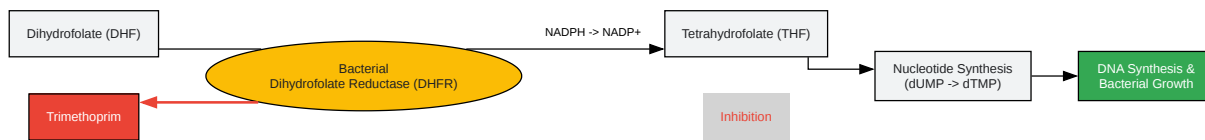
- Accurately weigh approximately 5-10 mg of Trimethoprim and dissolve it in about 0.6-0.7 mL of DMSO- d_6 in a small vial.
- Transfer the solution to an NMR tube.
- Place the NMR tube in the spectrometer's probe.
- Acquire the ^1H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- Process the ^1H NMR spectrum (Fourier transform, phase correction, baseline correction, and integration). Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm) or TMS at 0 ppm.
- Acquire the ^{13}C NMR spectrum. This typically requires a larger number of scans than ^1H NMR due to the lower natural abundance of ^{13}C .

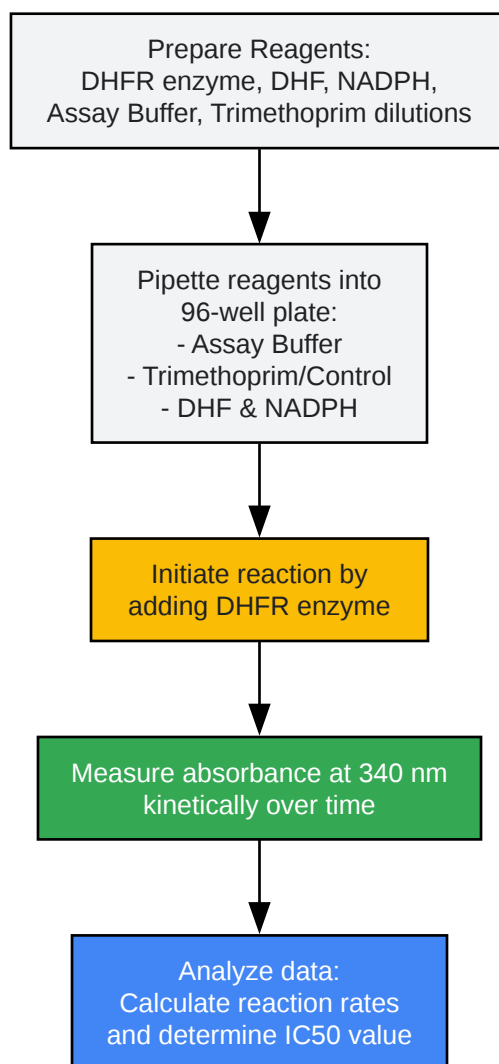
- Process the ^{13}C NMR spectrum and reference it to the solvent peak (DMSO- d_6 at ~ 39.52 ppm).

Mechanism of Action and Synthesis

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Trimethoprim exerts its antibacterial effect by selectively inhibiting bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid (THF). THF is an essential cofactor in the biosynthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA and proteins. By blocking the production of THF, Trimethoprim halts bacterial growth and replication.[\[1\]](#)





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